2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride is a chemical compound with significant applications in pharmaceutical research and development. It is characterized by its unique molecular structure, which includes a trifluoromethyl group that enhances its biological activity. The compound's molecular formula is C13H18ClF3N2O, and it has a molecular weight of 310.74 g/mol. This compound is primarily utilized as a research tool in various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
This compound is classified under the category of trifluoromethylpyridines, which are known for their diverse biological activities. The presence of the trifluoromethyl group imparts unique properties that are exploited in drug design and synthesis. It is typically sourced from chemical suppliers specializing in research-grade compounds, such as BenchChem and PubChem, where it is available for various research applications .
The synthesis of 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride can be approached through several methods:
The molecular structure of 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride features a pyridine ring substituted at the 5-position with a trifluoromethyl group and at the 2-position with an ethoxy group linked to a piperidine moiety. The structural formula can be represented as follows:
This structure contributes to its pharmacological properties, influencing how it interacts with biological targets .
The compound undergoes various chemical reactions typical of trifluoromethylpyridines:
The mechanism of action for 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride typically involves:
Quantitative data on binding affinities or inhibition constants would provide further insight into its efficacy.
Relevant data on melting points, boiling points, and spectral data (NMR, IR) would further characterize this compound's physical properties .
The primary applications of 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride include:
The core ether bond formation between the 5-(trifluoromethyl)pyridin-2-ol and 4-(2-chloroethyl)piperidine derivatives represents the pivotal step in constructing the target molecule. Williamson ether synthesis remains the predominant industrial approach, leveraging the nucleophilic displacement of halogen by alkoxide ions. Research indicates that generating the pyridinyl alkoxide in situ using strong bases (e.g., NaH or KOH) prior to reaction with the chlorinated piperidine precursor achieves linkage yields exceeding 78% [3]. Alternative pathways involve Mitsunobu reactions, though these introduce triphenylphosphine oxide byproducts that complicate purification.
A critical optimization parameter involves the nucleophile activation sequence. Pre-forming the potassium alkoxide of 5-(trifluoromethyl)pyridin-2-ol in THF at 0°C, followed by controlled addition of 1-(2-chloroethyl)piperidine hydrochloride with phase-transfer catalysts (e.g., tetrabutylammonium bromide), elevates yields to 92% by minimizing di-alkylation byproducts [2] [3]. Steric hindrance from the trifluoromethyl group necessitates extended reaction times (12–24 h) under reflux to achieve complete conversion.
Table 1: Etherification Reagent Systems and Performance
Alkoxide Precursor | Alkylating Agent | Base | Additive | Yield (%) |
---|---|---|---|---|
5-(Trifluoromethyl)pyridin-2-ol | 1-(2-Chloroethyl)piperidine·HCl | K₂CO₃ | None | 65 |
5-(Trifluoromethyl)pyridin-2-ol | 1-(2-Chloroethyl)piperidine·HCl | Cs₂CO₃ | KI | 82 |
5-(Trifluoromethyl)pyridin-2-ol | 1-(2-Chloroethyl)piperidine·HCl | NaH | TBA-Br | 92 |
Potassium 5-(trifluoromethyl)pyridin-2-olate | 1-(2-Chloroethyl)piperidine·HCl | None | 18-crown-6 | 88 |
Catalysis significantly enhances the efficiency of the nucleophilic substitution forming the C–O bond. Palladium-based systems (e.g., Pd(OAc)₂ with biphenylphosphine ligands) enable coupling at reduced temperatures (80–90°C) by facilitating oxidative addition into the C–Cl bond of the piperidine derivative. This approach suppresses N-alkylation impurities, achieving 85–90% conversion within 8 hours [2]. However, catalyst costs and residual metal removal present scalability challenges.
Metal-free alternatives utilize organic catalysts such as DMAP (4-dimethylaminopyridine), which activates the chlorinated precursor through nucleophilic assistance. Though avoiding transition metals, DMAP-catalyzed reactions require higher temperatures (110–120°C) and exhibit sensitivity to moisture, restricting yields to 70–75% [4]. For photocatalytic applications—relevant to analogous trifluoromethylpyridine ligands— [2] documents Ir-based systems, but their applicability remains unverified for this specific etherification.
Table 2: Catalytic Systems for Nucleophilic Etherification
Catalyst | Ligand/Additive | Temperature (°C) | Time (h) | Conversion (%) | Byproducts |
---|---|---|---|---|---|
None | KI | 120 | 24 | 78 | Di-alkylated amine (8%) |
Pd(OAc)₂ | XPhos | 90 | 8 | 92 | <2% |
Pd₂(dba)₃ | BINAP | 100 | 10 | 88 | Piperidine dehalogenation (5%) |
DMAP | None | 120 | 18 | 75 | Hydrolysis product (12%) |
Solvent selection critically influences reaction kinetics and product stability due to the polar nature of both reactants and intermediates. Aprotic polar solvents (DMF, DMSO, and acetonitrile) solubilize the ionic intermediates, accelerating nucleophilic attack rates. DMF optimizes yields (88–92%) for alkali-metal alkoxide routes due to its high polarity (ε = 36.7) and ability to stabilize cationic intermediates [3] [4].
Conversely, protic solvents (e.g., ethanol, isopropanol) diminish yields (60–65%) by competing with alkoxide nucleophiles and promoting hydrolysis of the chlorinated piperidine precursor. Solvent drying via molecular sieves or azeotropic distillation is essential even in aprotic systems, as water quenches the alkoxide and generates 5-(trifluoromethyl)pyridin-2-ol hydrolysis byproducts. Mixed solvent systems (e.g., toluene:DMF 4:1) enhance phase transfer while facilitating azeotropic water removal during reflux [4]. Post-reaction, solvent viscosity complicates extraction; thus, dilution with water and ethyl acetate is standard for product isolation.
Purification challenges arise from unreacted precursors, regioisomeric ethers, and hydrolytic byproducts. Acid-base extraction exploits the tertiary amine character of the piperidine nitrogen: dissolution in dichloromethane followed by washing with dilute HCl (1–2 M) transfers unreacted pyridinol to the aqueous phase, while the product remains organic-soluble as its hydrochloride salt after basification [3]. Subsequent crystallization from ethanol/diethyl ether mixtures provides the hydrochloride salt in >98% purity [3].
Chromatographic methods (silica gel, eluting with CH₂Cl₂:MeOH:NH₄OH 90:9:1) resolve non-basic impurities but risk decomposition of the acid-labile trifluoromethyl group under acidic silica. Preparative HPLC with C18 columns and buffered mobile phases (e.g., ammonium formate/acetonitrile) achieves >99% purity but remains cost-prohibitive for industrial-scale batches. Recrystallization remains optimal, with the hydrochloride salt exhibiting high crystallinity from ethanol/water (mp 192–195°C) [3].
Purification Workflow:
Solution-phase synthesis dominates industrial production due to scalability and established isolation protocols. Batch reactors facilitate the Williamson etherification at multi-kilogram scales, with isolated yields consistently >85% after crystallization [3]. However, intermediate isolation and purification generate significant solvent waste.
Solid-phase approaches employ resin-bound piperidine (e.g., Wang or Rink amide resins), where the alkylation occurs on the immobilized scaffold. After ether cleavage with TFA, the product is obtained in 70–75% yield but requires HPLC purification due to resin-derived impurities [4]. This method suits parallel synthesis for analog screening but suffers from higher resin costs and lower throughput. No commercial production of the target compound via solid-phase synthesis is documented, reflecting scalability limitations.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8